Metabolic Pathway Origin and Relative Abundance: M18 as a Distinct CYP3A4-Dependent Metabolite
Capmatinib M18 is formed via N-dealkylation, a pathway that distinguishes it from the major metabolite M16, which is formed via lactam formation [1]. In a human ADME study using a 600 mg dose of 14C-labeled capmatinib, M18 was identified as a circulating metabolite in plasma, but its exposure (as a percentage of total drug-related material) is lower than that of the parent drug (capmatinib; 42.9% ± 2.9% of plasma radioactivity) and M16 (the most abundant metabolite) [2].
| Evidence Dimension | Metabolic pathway and relative plasma exposure |
|---|---|
| Target Compound Data | Formed via CYP3A4-mediated N-dealkylation; detectable circulating metabolite in plasma; % of total drug-related material <42.9% (parent capmatinib) and |
| Comparator Or Baseline | Capmatinib (parent): 42.9% ± 2.9% of plasma radioactivity; M16: most abundant metabolite in plasma, urine, and feces [2] |
| Quantified Difference | M18 exposure is lower than parent (capmatinib) and M16; exact % not reported but confirmed as a minor circulating metabolite |
| Conditions | Human healthy volunteers, single oral dose of 600 mg 14C-capmatinib, LC-MS/MS analysis with authentic reference standards |
Why This Matters
Understanding the relative abundance of M18 versus major metabolites like M16 is critical for designing accurate pharmacokinetic models and for selecting the appropriate reference standards to identify and quantify each metabolite in plasma samples.
- [1] Glaenzel U, Jin Y, Hansen R, Schroer K, Rahmanzadeh G, Pfaar U, et al. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite. Drug Metab Dispos. 2020;48(10):873-885. View Source
- [2] Glaenzel U, Jin Y, Hansen R, Schroer K, Rahmanzadeh G, Pfaar U, et al. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite. Drug Metab Dispos. 2020;48(10):873-885. View Source
